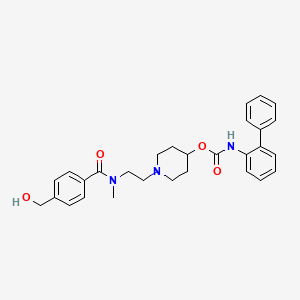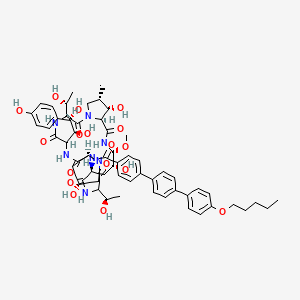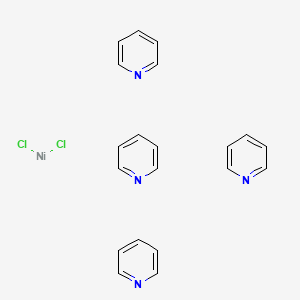
(3beta,7alpha)-7-Hydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3beta,7alpha)-7-Hydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a modified form of cholic acid, featuring hydroxyl and sulfooxy groups, which enhance its solubility and functionality in biological systems.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3beta,7alpha)-7-Hydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt typically involves the hydroxylation and sulfonation of cholic acid. The process begins with the selective hydroxylation at the 7-alpha position, followed by the introduction of a sulfooxy group at the 3-beta position. The reaction conditions often require the use of catalysts and specific pH levels to ensure the correct functional groups are added.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or chemical catalysts to achieve the desired modifications efficiently. The process is scaled up from laboratory conditions, ensuring that the purity and yield of the product meet industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the sulfooxy group back to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Formation of 7-keto-3-(sulfooxy)chol-5-en-24-oic acid.
Reduction: Formation of 7-hydroxy-3-hydroxychol-5-en-24-oic acid.
Substitution: Formation of various substituted chol-5-en-24-oic acid derivatives.
科学的研究の応用
(3beta,7alpha)-7-Hydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of bile acids and their derivatives.
Biology: Investigated for its role in the metabolism and transport of bile acids in the liver and intestines.
Medicine: Explored for its potential therapeutic effects in treating liver diseases and disorders related to bile acid metabolism.
Industry: Utilized in the formulation of pharmaceuticals and as a biochemical reagent in various assays.
作用機序
The compound exerts its effects primarily through interactions with bile acid receptors and transporters. It can modulate the activity of nuclear receptors such as the farnesoid X receptor (FXR), which plays a crucial role in regulating bile acid synthesis and transport. The sulfooxy group enhances its solubility, facilitating its transport and metabolism in biological systems.
類似化合物との比較
Cholic Acid: The parent compound, lacking the hydroxyl and sulfooxy modifications.
Chenodeoxycholic Acid: Another bile acid with different hydroxylation patterns.
Ursodeoxycholic Acid: A bile acid used therapeutically for certain liver conditions.
Uniqueness: (3beta,7alpha)-7-Hydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt is unique due to its specific hydroxylation and sulfonation, which confer distinct solubility and functional properties compared to other bile acids
特性
分子式 |
C22H32Na2O7S |
|---|---|
分子量 |
486.5 g/mol |
IUPAC名 |
disodium;(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C22H34O7S.2Na/c1-12(2-9-21(24)25)15-5-7-19-17(15)6-8-18-16-4-3-14(29-30(26,27)28)10-13(16)11-20(23)22(18)19;;/h11-12,14-20,22-23H,2-10H2,1H3,(H,24,25)(H,26,27,28);;/q;2*+1/p-2/t12-,14+,15?,16+,17-,18?,19-,20-,22-;;/m1../s1 |
InChIキー |
ATMUSPYTHMSPGQ-BHMVOUIKSA-L |
異性体SMILES |
C[C@H](CCC(=O)[O-])C1CC[C@@H]2[C@@H]1CCC3[C@H]2[C@@H](C=C4[C@@H]3CC[C@@H](C4)OS(=O)(=O)[O-])O.[Na+].[Na+] |
正規SMILES |
CC(CCC(=O)[O-])C1CCC2C1CCC3C2C(C=C4C3CCC(C4)OS(=O)(=O)[O-])O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid](/img/structure/B13435417.png)
![10-Oxa-5,7,13,17,18,21-hexazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene](/img/structure/B13435418.png)
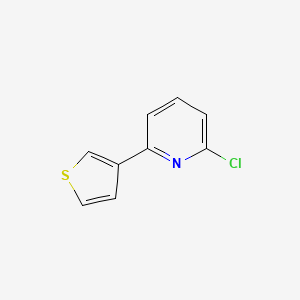
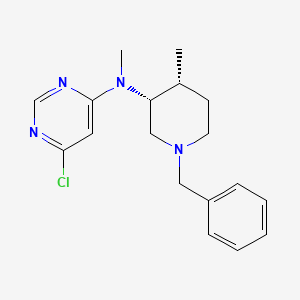


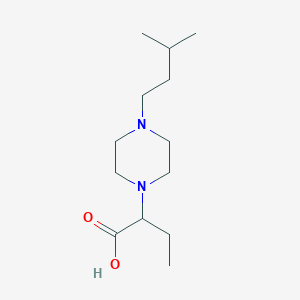
![N-[3-[[5-chloro-2-[4-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B13435455.png)
